2-(2-Chlorophenoxy)butanoic acid

Description

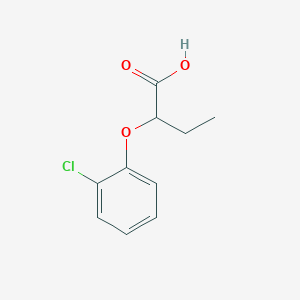

2-(2-Chlorophenoxy)butanoic acid is a synthetic phenoxybutanoic acid derivative belonging to the auxin herbicide class (HRAC Group O). These compounds mimic natural auxins, disrupting plant growth by inducing uncontrolled cell division and tissue swelling. Structurally, it features a butanoic acid backbone with a 2-chlorophenoxy substituent at the second carbon. This configuration influences its herbicidal activity, selectivity, and metabolic pathways in target plants. While less commonly studied than its acetic acid counterparts (e.g., 2,4-D), its extended carbon chain enhances systemic mobility in certain plant species, requiring β-oxidation for activation in specific cases .

Properties

IUPAC Name |

2-(2-chlorophenoxy)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO3/c1-2-8(10(12)13)14-9-6-4-3-5-7(9)11/h3-6,8H,2H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COHQCOPPYROAKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)OC1=CC=CC=C1Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501035217 | |

| Record name | 2-(2-Chlorophenoxy)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501035217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67829-76-9 | |

| Record name | 2-(2-Chlorophenoxy)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501035217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Chlorophenoxy)butanoic acid typically involves the reaction of 2-chlorophenol with butanoic acid derivatives under specific conditions. One common method is the esterification of 2-chlorophenol with butanoic acid, followed by hydrolysis to yield the desired acid .

Industrial Production Methods: Industrial production of this compound may involve large-scale esterification and hydrolysis processes, utilizing catalysts to enhance reaction efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Chlorophenoxy)butanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of substituted phenoxy compounds.

Scientific Research Applications

Herbicidal Applications

Overview

As a herbicide, 2-(2-Chlorophenoxy)butanoic acid is primarily utilized for controlling broadleaf weeds in various crops. Its effectiveness is attributed to its ability to mimic plant hormones, disrupting normal growth processes.

Key Uses:

- Weed Control: Effective against broadleaf annual and perennial weeds in crops such as peas and apples .

- Post-Emergence Application: Typically applied after the emergence of crops to manage weed populations without harming the crop itself .

Case Study: Efficacy in Pea Crops

- Study Design: Field trials were conducted to assess the effectiveness of this compound on pea crops.

- Results: The compound demonstrated significant reduction in weed biomass compared to untreated controls, validating its application in agricultural settings.

Environmental Impact Studies

Overview

The environmental fate of this compound has been a subject of research due to concerns about its persistence and potential contamination of water sources.

Key Findings:

- Persistence in Soil: Studies indicate that the compound can persist in soil, leading to potential runoff into water bodies .

- Toxicological Assessments: Long-term exposure studies have shown varying effects on non-target organisms, necessitating careful management practices .

Data Table: Environmental Persistence

| Parameter | Value |

|---|---|

| Soil Half-Life | 30-60 days |

| Water Solubility | Low (0.1 mg/L) |

| Bioaccumulation Potential | Moderate |

Biological Research Applications

Overview

Beyond its use as a herbicide, this compound has been explored for its biological effects, particularly in plant physiology and biochemistry.

Key Applications:

- Plant Growth Regulation: The compound acts as a growth regulator, influencing cell division and elongation in plants .

- Research on Chloride Channels: Investigations into its effects on skeletal muscle chloride conductance have provided insights into muscle physiology .

Case Study: Effects on Plant Physiology

- Study Design: Laboratory experiments were conducted to analyze the impact of varying concentrations of this compound on plant growth.

- Results: Observations indicated enhanced root development at specific concentrations, suggesting potential uses in horticulture.

Synthesis and Chemical Research

Overview

In synthetic organic chemistry, this compound serves as an important intermediate for synthesizing more complex molecules.

Key Applications:

- Building Block for Synthesis: Utilized in the synthesis of other herbicides and agrochemicals.

- Chemical Reactions: Engaged in various reactions including esterification and substitution processes that are crucial for developing new compounds.

Data Table: Chemical Reaction Pathways

| Reaction Type | Description |

|---|---|

| Esterification | Reacts with alcohols to form esters under acidic conditions. |

| Substitution | Chlorine can be replaced with other functional groups. |

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenoxy)butanoic acid involves its interaction with specific molecular targets and pathways. The chlorophenoxy group can interact with enzymes and receptors, modulating their activity. The compound may also influence cellular signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key structural analogs include phenoxybutanoic acids, substituted benzoic acids, and hydroxybutanoic acids. These compounds differ in aromatic substituents, chain length, and functional groups, leading to variations in herbicidal efficacy, selectivity, and environmental persistence.

Data Table: Comparative Analysis of Structural Analogs

Research Findings on Comparative Efficacy and Mechanisms

Substituent Position and Herbicidal Activity

- Chlorine Position: The 2-chlorophenoxy group in this compound enhances binding to auxin receptors compared to 3-chlorophenyl analogs (e.g., 2-(3-Chlorophenyl)-2-hydroxybutanoic acid), which exhibit reduced activity due to steric hindrance from the hydroxyl group .

- Phenoxy vs.

Chain Length and Metabolic Activation

- Butanoic vs. Acetic Acid Derivatives: Butanoic acids like 2,4-DB and MCPB are often less active than their acetic acid counterparts (e.g., 2,4-D) until undergoing β-oxidation in susceptible plants. This metabolic step confers selectivity, as only certain species can convert them into active acetic acid forms .

Environmental and Selectivity Profiles

- Selectivity in Legumes: MCPB’s 4-chloro-2-methylphenoxy group minimizes toxicity in legumes, making it a preferred choice for clover and alfalfa crops .

- Persistence: The hydroxyl group in 2-(3-Chlorophenyl)-2-hydroxybutanoic acid may accelerate degradation in soil compared to non-hydroxylated analogs .

Biological Activity

2-(2-Chlorophenoxy)butanoic acid, also known as 2,4-DB, is a chlorophenoxy herbicide that has garnered attention for its biological activity and potential effects on human health and the environment. This compound is structurally related to other phenoxy acids and has been extensively studied for its herbicidal properties as well as its toxicological effects.

Chemical Structure and Properties

The chemical formula for this compound is . It features a chlorophenoxy group attached to a butanoic acid moiety, which is crucial for its biological activity.

This compound acts primarily by mimicking natural plant hormones (auxins), leading to uncontrolled growth in target plants. This results in the eventual death of the plants, making it effective as a herbicide. The compound's interaction with plant growth regulators can disrupt normal physiological processes, leading to abnormal cell division and growth patterns.

Herbicidal Activity

Research indicates that this compound is effective against a variety of broadleaf weeds. Its application rates typically range from 0.5 to 3 kg/ha, depending on the target species and environmental conditions. The herbicide's efficacy is influenced by factors such as soil type, moisture levels, and the presence of competing vegetation.

Toxicological Effects

Numerous studies have assessed the toxicological profile of this compound in various animal models. Key findings include:

- Acute Toxicity : The oral LD50 (lethal dose for 50% of the population) varies among species, with values ranging from 100 mg/kg in dogs to 300 mg/kg in rats .

- Chronic Exposure : Long-term studies in rats have shown adverse effects such as reduced body weight gain, increased liver and kidney weights, and alterations in blood chemistry at higher doses (≥100 mg/kg) .

- Reproductive Effects : In gestational studies, high doses led to increased resorption sites and reduced live fetus counts . The NOAEL (No Observed Adverse Effect Level) for reproductive toxicity was determined to be around 400 mg/kg .

Study on Chronic Exposure

A significant study conducted over two years involved feeding Sprague-Dawley rats diets containing varying concentrations of this compound. Results indicated that animals consuming higher doses exhibited significant hepatocellular hypertrophy and altered organ weights, particularly in the liver and kidneys. The study concluded that chronic exposure could lead to serious health implications .

Mutagenicity Testing

In vitro tests demonstrated that while this compound did not induce point mutations in Salmonella typhimurium, it showed weak mutagenic potential in mammalian cell assays. Chromosomal aberrations were noted under specific conditions, indicating a need for further investigation into its genotoxicity .

Summary of Findings

| Study Aspect | Findings |

|---|---|

| Herbicidal Efficacy | Effective against broadleaf weeds; application rates: 0.5-3 kg/ha |

| Acute Toxicity (LD50) | Dogs: 100 mg/kg; Rats: 300 mg/kg |

| Chronic Effects | Liver/kidney weight increase; hepatocellular hypertrophy |

| Reproductive Toxicity | Increased resorption sites; NOAEL ~400 mg/kg |

| Mutagenicity | Weakly mutagenic; chromosomal aberrations observed |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.